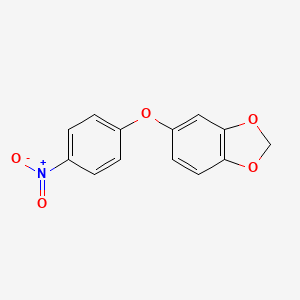

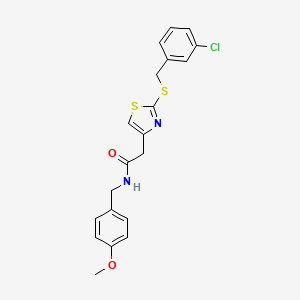

5-(4-Nitrophenoxy)-1,3-benzodioxole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Radiofluorination of Biomolecules

This compound is utilized in the radiofluorination of biomolecules, which is a critical process in molecular imaging. The presence of the 4-nitrophenyl group facilitates the preparation of 18F-labelled acylation synthons in a single step, simplifying the otherwise complex and multistep procedure . This application is particularly significant in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging, which is instrumental in personalized healthcare.

Organic Synthesis

The structure of “5-(4-Nitrophenoxy)-1,3-benzodioxole” suggests potential applications in Suzuki-Miyaura coupling reactions . These reactions are a cornerstone of organic synthesis for creating carbon-carbon bonds and are widely used in pharmaceutical and materials science industries. The boronic acid functional group in related compounds indicates a likelihood of similar applications for this compound.

Medicinal Chemistry

In medicinal chemistry, the combination of a boronic acid and a nitro group in related molecules creates a compound with intriguing functionalities. Such compounds can participate in reversible covalent bonding with biological molecules, which could be of interest for researchers exploring new drug candidates.

Enzyme Assays

Compounds with a similar nitrophenyl moiety are used as chromogenic substrates in enzyme assays. They act as indicators for the measurement of enzyme activity, such as beta-glucosidase, which is crucial for research and in vitro diagnostic analysis .

Bioconjugation

The activated ester form of the nitrophenyl group in “5-(4-Nitrophenoxy)-1,3-benzodioxole” can be used for bioconjugation. This process involves attaching a biomolecule to another molecule, which can be used for targeting or labelling purposes in biological systems .

Prosthetic Group Synthesis

This compound can serve as a precursor for the synthesis of prosthetic groups used in indirect radiolabelling. Prosthetic groups are necessary for attaching radioactive labels to sensitive biomolecules that cannot withstand direct radiofluorination conditions .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 4-nitrophenyl phosphate, have been found to interact with proteins like low molecular weight phosphotyrosine protein phosphatase and dual specificity protein phosphatase 23 .

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of similar compounds suggest that they might have significant bioavailability .

Result of Action

Compounds with similar structures have shown activity against various types of cancer cells in vitro and in vivo .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

Propriétés

IUPAC Name |

5-(4-nitrophenoxy)-1,3-benzodioxole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO5/c15-14(16)9-1-3-10(4-2-9)19-11-5-6-12-13(7-11)18-8-17-12/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COESAXSVDFHOHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Nitrophenoxy)-1,3-benzodioxole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2937053.png)

![3-cinnamyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2937057.png)

![N-(4-fluoro-3-nitrophenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/no-structure.png)

![5-Bromo-2,2-difluorospiro[2.3]hexane](/img/structure/B2937060.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2937063.png)

![N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide](/img/structure/B2937064.png)

![1-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine](/img/structure/B2937067.png)

![2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2937069.png)